molecular formula C8H8N2O B12365400 4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile

4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile

Cat. No.: B12365400
M. Wt: 148.16 g/mol
InChI Key: HHKIUQXKJVEGLZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile (CAS: 769-28-8) is a pyridine derivative with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol. It is synthesized via nitrous acid deamination of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile or through condensation of acetylacetone and cyanoacetamide . Key structural features include two methyl groups at positions 4 and 6, a ketone group at position 2, and a nitrile substituent at position 2. Its $ ^1H $-NMR spectrum shows a singlet at δ 2.32 ppm (6H, 2CH₃) and a broad NH signal at δ 10.22 ppm, confirming the dihydropyridine ring structure . The compound is stored under inert conditions due to its sensitivity and carries hazard warnings (H302, H312, H332 for toxicity) .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,1-2H3

InChI Key

HHKIUQXKJVEGLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)C1C#N)C

Origin of Product

United States

Preparation Methods

Piperazine-Catalyzed Condensation

This method involves a one-pot condensation reaction between 2-cyanoacetamide and acetylacetone in the presence of piperazine as a catalyst. The reaction proceeds under reflux conditions in ethanol, achieving high yields (85–95%) within 2–4 hours.

Reaction Mechanism :

  • Knoevenagel Condensation : 2-Cyanoacetamide reacts with acetylacetone to form an intermediate α,β-unsaturated nitrile.
  • Cyclization : Intramolecular cyclization yields the pyridone core.
  • Aromatization : Loss of water generates the final product.
Optimized Conditions :
Component Quantity/Parameter
2-Cyanoacetamide 1.0 equiv
Acetylacetone 1.2 equiv
Piperazine 10 mol%
Solvent Ethanol (reflux)
Time 3 hours
Yield 92%

Advantages :

  • High atom economy.
  • Minimal by-products.
  • Scalable for industrial production.

Microwave-Assisted Multi-Component Synthesis

Microwave irradiation significantly reduces reaction times (10–30 minutes) while maintaining high yields (88–96%). This method employs acrylamides and ketones in a one-pot cascade reaction catalyzed by sodium ethoxide .

Key Steps :

  • Michael Addition : Acrylamide derivatives react with ketones to form intermediates.
  • Cyclodehydration : Thermal activation drives cyclization and dehydration.
Representative Protocol :
Parameter Value
Acrylamide 1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1-yl)thiourea
Ketone Acetylacetone
Catalyst Sodium ethoxide
Solvent Ethanol
Microwave Power 60 W
Temperature 120°C
Time 15 minutes
Yield 94%

Advantages :

  • Rapid synthesis (15–30 minutes).
  • Energy-efficient due to microwave heating.

Conventional Thermal Methods

Traditional heating methods remain widely used, particularly for large-scale synthesis. These protocols often employ piperidine or ammonium acetate as catalysts in ethanol or water.

Typical Procedure :

  • Condensation : 2-Cyanoacetamide (1.0 equiv) reacts with acetylacetone (1.2 equiv) in ethanol.
  • Cyclization : Heated under reflux for 4–6 hours.
  • Workup : Precipitation upon cooling, followed by recrystallization.
Performance Metrics :
Catalyst Solvent Time (h) Yield (%)
Piperidine Ethanol 5 89
Ammonium Acetate Water 6 82
Piperazine Ethanol 3 92

Limitations :

  • Longer reaction times compared to microwave methods.
  • Moderate yields with aqueous solvents.

Modifications and Derivatives

The core structure serves as a precursor for functionalized derivatives. For example, 1-substituted amino analogs are synthesized via nucleophilic substitution with hydrazines or amines.

Example: Thiazole Derivatives

  • Intermediate Formation : React 4,6-dimethyl-2-oxopyridine-3-carbonitrile with 2-oxo-N'-arylpropanehydrazonoyl chloride .
  • Cyclization : Catalyzed by triethylamine in THF, yielding thiazole-fused pyridones.
Conditions :
Reagent Role Yield (%)
Hydrazonoyl chloride Electrophile 78–85
Triethylamine Base
THF Solvent

Applications :

  • Antimicrobial agents.
  • DNA gyrase inhibitors.

Structural Confirmation and Analytical Data

The product’s identity is confirmed via:

  • X-ray Crystallography : Planar dihydropyridine ring with a perpendicular substituent (dihedral angle: 85.33°).
  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆) : δ 2.28 (s, 3H, CH₃), 6.29 (s, 1H, pyridone-H), 12.59 (br s, 1H, NH).
    • ¹³C NMR : 161.4 (C=O), 116.6 (CN), 19.1 (CH₃).

Comparative Analysis of Methods

Method Time Yield (%) Scalability Energy Efficiency
Piperazine-Catalyzed 3 h 92 High Moderate
Microwave-Assisted 0.25 h 94 Moderate High
Conventional Thermal 5–6 h 82–89 High Low

Recommendations :

  • Lab-Scale : Microwave methods for rapid screening.
  • Industrial : Piperazine-catalyzed condensation for cost-effectiveness.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile is recognized for its role as an intermediate in synthesizing pharmaceuticals. It is especially valuable in developing drugs that target neurological disorders due to its ability to modulate neurotransmitter activity effectively. Research has shown that derivatives of this compound can enhance the efficacy of treatments for conditions such as depression and anxiety by influencing serotonin and dopamine pathways .

Case Study: Neuroprotective Agents
A study demonstrated that compounds derived from 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile exhibited neuroprotective properties in animal models of neurodegenerative diseases. These findings suggest that this compound could lead to new therapies for Alzheimer's and Parkinson's diseases .

Agricultural Chemicals

Formulation of Agrochemicals
This compound is utilized in formulating agrochemicals due to its effectiveness as a pesticide and herbicide. Its application helps control pests while minimizing environmental impact, making it a preferred choice for sustainable agriculture practices. The compound's ability to disrupt the metabolic processes of pests has been documented in several studies, indicating its potential as a safer alternative to conventional pesticides .

Case Study: Integrated Pest Management
Research highlighted the use of 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile within integrated pest management systems. Field trials showed that crops treated with formulations containing this compound had significantly reduced pest populations while maintaining crop yield and quality .

Material Science

Development of Advanced Materials
In material science, 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile is being explored for its potential in developing advanced materials such as polymers and coatings. Its chemical structure provides enhanced thermal stability and chemical resistance, making it suitable for applications in harsh environments .

Case Study: Polymer Composites
A recent study investigated the incorporation of this compound into polymer matrices. The results indicated improved mechanical properties and thermal stability of the resulting composites, suggesting applications in automotive and aerospace industries where material performance is critical .

Biochemical Research

Studies on Enzyme Inhibition
Researchers have utilized 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile in biochemical studies focusing on enzyme inhibition. Its interactions with specific enzymes have provided insights into metabolic pathways relevant to cancer treatment and other diseases. The compound's ability to inhibit certain enzymes involved in tumor growth has been a focal point in developing new cancer therapies .

Case Study: Targeting Metabolic Pathways
A comprehensive study explored the effects of this compound on key metabolic enzymes associated with cancer progression. The findings indicated that it could serve as a lead compound for developing targeted therapies aimed at specific cancer types, highlighting its potential in personalized medicine approaches .

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Features
4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile 4,6-methyl C₈H₈N₂O 148.16 Planar dihydropyridine ring; NMR δ 2.32 (CH₃), δ 10.22 (NH); moderate toxicity
5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 5-chloro, 4,6-methyl C₈H₇ClN₂O 182.61 Chlorine enhances electronegativity; higher molecular weight; no reported bioactivity
4,6-Diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 4,6-phenyl C₁₈H₁₂N₂O 272.30 Aryl groups increase steric bulk; logP = 3.58 (lipophilic); used in photopolymer studies
1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 1-(3-ethylphenyl), 4,6-methyl C₁₆H₁₆N₂O 252.31 Planar dihydropyridine ring (deviation ≤ 0.021 Å); dihedral angle = 85.33° with benzene; C–H···O crystal interactions
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles 4,6-aryl (variable R groups) Variable ~300–350 Optimized for p38α MAP kinase inhibition (IC₅₀ down to 0.07 µM); high-yield synthesis (multicomponent reactions)
6-Hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile 6-hydroxy, 1-propyl, 4-methyl C₁₀H₁₃N₂O₂ 205.23 Hydroxy group enhances solubility; propyl chain increases hydrophobicity; no activity data

Biological Activity

4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile (CAS No. 769-28-8) is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and other pharmacological properties.

  • Molecular Formula : C₈H₈N₂O
  • Molecular Weight : 148.16 g/mol
  • Melting Point : Approximately 290°C (decomposes) .

Antiproliferative Activity

Research indicates that derivatives of 4,6-Dimethyl-2-oxo-2,3-dihydropyridine exhibit significant antiproliferative effects against various cancer cell lines. The biological activity is often assessed using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

Case Studies

  • Anticancer Activity : A study evaluated several derivatives of pyridine compounds and found that modifications such as introducing methyl groups significantly enhance their antiproliferative activity against human cancer cell lines like HeLa and MDA-MB-231. The presence of methyl groups resulted in lower IC50 values, indicating increased potency .
    CompoundCell LineIC50 (mM)
    Base CompoundHeLa1.30
    Methyl DerivativeHeLa0.075
    Methyl DerivativeMDA-MB-2310.069
  • Mechanism of Action : The mechanism by which these compounds exert their antiproliferative effects often involves interactions with cellular components that disrupt normal cell cycle progression and induce apoptosis .

Antimicrobial Activity

The antimicrobial properties of 4,6-Dimethyl-2-oxo-2,3-dihydropyridine derivatives have also been investigated. A study highlighted the synthesis of various amino-substituted derivatives and their evaluation against bacterial strains.

Findings

  • The synthesized compounds showed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    Compound TypeActivity Against
    Amino DerivativesEffective against E. coli and S. aureus
    Non-substituted DerivativesLimited activity observed

Pharmacological Properties

  • Polypharmacology : The compound has been explored for its polypharmacological potential, which refers to the ability to interact with multiple biological targets simultaneously. This characteristic can enhance therapeutic efficacy and reduce side effects .
  • Absorption and Distribution : Studies suggest that the compound has good bioavailability and can cross biological membranes effectively due to its molecular structure .

Q & A

Q. What are the established synthetic methodologies for 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile, and what are the key optimization parameters?

Two primary methods are documented:

  • Method 1 : Nitrous acid deamination of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under controlled acidic conditions.
  • Method 2 : Condensation of acetylacetone with cyanoacetamide, requiring precise stoichiometric ratios and thermal conditions.
    Key parameters : Reaction time (prolonged heating for cyclization) and acid concentration (prevents premature deamination). For example, nitration with HNO₃/H₂SO₄ yields deaminated products under short durations but nitro derivatives with prolonged exposure .

Q. How is the crystal structure of 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile derivatives characterized?

Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group, a = 8.3834 Å, b = 7.1852 Å, c = 23.5264 Å, β = 93.203°) reveals planarity of the dihydropyridinone ring and hydrogen bonding (N–H···O/N). Torsional angles (e.g., C5–N1–C1–O1 = 176.08°) indicate restricted rotation, influencing nucleophilic attack sites. These structural insights guide derivatization strategies .

Q. What spectroscopic techniques verify the structure of substituted derivatives?

  • IR : CN stretch (2220–2221 cm⁻¹), carbonyl (C=O, 1647–1656 cm⁻¹).
  • ¹H NMR : Methyl groups as singlets (δ 2.32 ppm for 4,6-dimethyl), NH protons (δ 10.22 ppm, D₂O exchangeable).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 394 for bromophenyl derivatives) confirm halogen isotopic patterns .

Advanced Research Questions

Q. What mechanistic pathways explain divergent nitration products under varying conditions?

Short-duration nitration (HNO₃/H₂SO₄) induces deamination to yield 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine. Prolonged exposure facilitates electrophilic aromatic substitution at C5, forming 5-nitro derivatives. This dichotomy arises from competing N-deamination versus ring activation, controlled by reaction time and acid strength .

Q. How do substituents modulate anticancer activity in derivatives?

Bromophenyl (lipophilicity enhancement) and ethoxyphenyl (hydrogen bonding) at C4/C6 improve cytotoxicity (e.g., IC₅₀ = 2.8–3.1 μM against MCF-7). The 2-oxo group enables chelation with kinase metal ions, while the cyano group stabilizes π-π stacking with aromatic residues, as shown in docking studies .

Q. How to resolve contradictions in regioselectivity of electrophilic substitution?

Combine isotopic labeling (¹³C at C5) with DFT calculations to map electron density. Conflicting nitration/halogenation results (C5 vs. C3 attack) are reconciled by solvent effects: polar aprotic solvents favor C5 nitration (electrophile stability), while protic media promote C3 reactivity via hydrogen-bond-assisted deprotonation .

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